molecular formula C7H12N2O B13565429 (3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine

(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine

Cat. No.: B13565429
M. Wt: 140.18 g/mol
InChI Key: DRPLXDIHSDKTFX-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine is a chemical compound with the molecular formula C7H12N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of a nitrile oxide with a cyclopropyl-substituted alkene under mild conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 18-crown-6 at elevated temperatures (80°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods reduce reaction times and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methanamine

Uniqueness

(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other isoxazole derivatives and can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine

InChI

InChI=1S/C7H12N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h5-6H,1-4,8H2

InChI Key

DRPLXDIHSDKTFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(C2)CN

Origin of Product

United States

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